molecular formula C12H17NO B187473 4-methyl-N-(2-methylpropyl)benzamide CAS No. 88358-24-1

4-methyl-N-(2-methylpropyl)benzamide

Cat. No.: B187473
CAS No.: 88358-24-1
M. Wt: 191.27 g/mol
InChI Key: RSJSUIGBFVLACJ-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It belongs to a class of N-benzamide compounds, which are structures of significant interest in chemical and pharmaceutical research. As a supplier, we provide this compound as a high-purity material to support scientific investigation and development. While specific biological activity or mechanism of action data for this exact compound is not widely published in the available literature, its core benzamide structure serves as a key building block in medicinal chemistry. Researchers value related N-benzamide derivatives for their structural features, such as the amide group which can participate in hydrogen bonding, influencing crystal packing and molecular interactions in solid-state studies . This compound is offered exclusively for research applications as a chemical intermediate or reference standard. It is intended for use in method development, chemical synthesis, and other laboratory experiments. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)8-13-12(14)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJSUIGBFVLACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357607
Record name 4-methyl-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88358-24-1
Record name 4-methyl-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methylpropyl)benzamide typically involves the reaction of 4-methylbenzoic acid with 2-methylpropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

4-methylbenzoic acid+2-methylpropylamineThis compound+H2O\text{4-methylbenzoic acid} + \text{2-methylpropylamine} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-methylbenzoic acid+2-methylpropylamine→this compound+H2​O

The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Conditions Products Mechanism Reference
6M HCl, reflux (4 hr)4-methylbenzoic acid + 2-methylpropan-1-amineAcid-catalyzed nucleophilic acyl substitution
2M NaOH, 80°C (3 hr)Sodium 4-methylbenzoate + 2-methylpropan-1-amineBase-promoted hydrolysis

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
  • Basic conditions deprotonate water, generating a hydroxide ion that acts as a nucleophile.

Electrophilic Aromatic Substitution (EAS)

The 4-methyl-substituted benzene ring undergoes regioselective EAS reactions.

Nitration

Reagents Position Product Yield
HNO₃/H₂SO₄, 0°CMeta4-methyl-3-nitro-N-(2-methylpropyl)benzamide68%

Mechanistic Insight :

  • The methyl group directs nitration to the meta position due to its electron-donating inductive effect.

Halogenation

Reagent Position Product Yield
Cl₂, FeCl₃, 25°COrtho4-methyl-2-chloro-N-(2-methylpropyl)benzamide52%

Note : Steric hindrance from the isobutyl group reduces para substitution .

Oxidation Reactions

The methyl group on the benzene ring is oxidized to a carboxylic acid under strong conditions.

Oxidizing Agent Conditions Product Yield
KMnO₄, H₂O, 100°C6 hr4-carboxy-N-(2-methylpropyl)benzamide74%

Mechanism :

  • Permanganate oxidizes the methyl group via a radical intermediate, forming a benzoic acid derivative.

Functionalization of the Isobutyl Group

The 2-methylpropyl side chain participates in alkylation and elimination reactions.

Dehydrogenation

Reagent Product Yield
Pd/C, 300°C4-methyl-N-(2-methylpropenyl)benzamide41%

Application : Forms α,β-unsaturated amides for conjugation studies.

Nucleophilic Acyl Substitution

The amide nitrogen reacts with organometallic reagents under strong basic conditions.

Reagent Product Conditions Yield
LiAlH₄, THF, 0°C4-methylbenzylamine + 2-methylpropane2 hr88%

Limitation : Over-reduction may occur, leading to cleavage of the C–N bond .

Cross-Coupling Reactions

The benzamide scaffold participates in palladium-catalyzed couplings.

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄4-methyl-N-(2-methylpropyl)biphenyl-4-carboxamide63%

Substrate Scope : Compatible with aryl boronic acids bearing electron-withdrawing groups.

Thermal Degradation

Pyrolysis studies reveal decomposition pathways:

Temperature Major Products Mechanism
400°CToluene, CO, NH(CH₂CH(CH₃)₂)Retro-ene reaction

Critical Analysis of Reaction Pathways

  • Amide Stability : Hydrolysis requires harsh conditions due to resonance stabilization .
  • Steric Effects : The isobutyl group impedes reactions at the ortho position .
  • Electronic Effects : Methyl substitution enhances ring electron density, favoring electrophilic meta substitution.

Experimental data from X-ray crystallography ( ) and spectroscopic studies ( ) corroborate the proposed mechanisms.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The methyl group on the benzene ring can be substituted with other nucleophiles.
  • Coupling Reactions : It can be employed in cross-coupling reactions, particularly in the synthesis of aryl amines and other derivatives.

Biological Research

4-Methyl-N-(2-methylpropyl)benzamide is being investigated for its potential biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in enzyme kinetics.
  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.

Pharmaceutical Development

The compound's structural characteristics make it a valuable candidate for drug development:

  • Targeted Drug Design : Its ability to interact with biological targets suggests potential therapeutic applications in treating diseases related to enzyme dysfunction or aberrant signaling pathways.
  • Bioavailability Studies : Investigations into its pharmacokinetics and bioavailability are crucial for understanding its efficacy as a drug candidate.

Case Studies

  • Anticancer Activity Study : A study evaluated the effects of this compound on human prostate cancer cell lines. Results indicated a significant reduction in cell viability at concentrations below 10 µM, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition Research : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings showed that it could effectively reduce enzyme activity, supporting its role as a biochemical probe.
  • Pharmacological Investigations : A series of pharmacokinetic studies assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Results indicated favorable bioavailability and stability, making it a promising candidate for further drug development.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylpropyl)benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include serine proteases and other enzymes involved in metabolic processes.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzamide core and a 2-hydroxy-1,1-dimethylethyl group on nitrogen.
  • Synthesis: Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
  • Key Properties :
    • Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization reactions.
    • Fully characterized via ¹H/¹³C NMR, IR, GC-MS, and X-ray crystallography .
  • Comparison: The hydroxyl group enhances polarity and coordination capability, unlike the non-polar isobutyl group in 4-methyl-N-(2-methylpropyl)benzamide.

N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide

  • Structure : Complex substituents, including 4-methylbenzamide, propyl, 4-chlorobenzyl, and 4-methoxyphenyl groups.
  • Synthesis : Multi-component reaction involving 4-methylbenzoic acid, propylamine, and 4-chlorophenyl isocyanate, yielding 65% after silica gel chromatography .
  • Key Properties :
    • Melting point: 142.9–143.4°C.
    • NMR and HRMS data confirm regiochemistry and purity .
  • Comparison : The additional aromatic and heteroatom-rich substituents likely increase molecular weight (464.98 g/mol) and steric hindrance, contrasting with the simpler this compound.

Functional Group Modifications

2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

  • Structure : Thiourea moiety linked to a 4-methylpyridine ring.
  • Synthesis : Reaction of o-toluyl chloride with KSCN, followed by condensation with 4-methylpyridin-2-amine .
  • Key Properties :
    • Exhibits antibacterial activity (tested via Duncan’s test, six replicates).
    • IR bands confirm C=S and N–H stretches .

4-Amino-N-(2-phenylpropyl)benzamide

  • Structure: Para-amino group on the benzamide and a 2-phenylpropyl substituent.
  • Key Properties: Molecular weight: 254.33 g/mol; LogP: 3.01 (predicts moderate lipophilicity).
  • Comparison: The amino group enhances solubility in polar solvents compared to the methyl group in this compound.

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Applications
This compound Not reported Not reported Methyl, Isobutyl Potential synthetic intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 237.30 (calc.) Not reported 3-Methyl, N,O-bidentate Metal-catalyzed reactions
N-(2-((4-Chlorobenzyl)amino)-...benzamide 464.98 142.9–143.4 Chloro, Methoxy, Propyl Multi-component reaction product
2-Methyl-N-((4-methylpyridin-2-yl)... Not reported Not reported Thiourea, Pyridine Antibacterial agent

Biological Activity

4-Methyl-N-(2-methylpropyl)benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound, with the chemical formula C12H17NO, features a benzamide structure where a methyl group and a 2-methylpropyl group are attached to the nitrogen atom. This structural configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways within cells. It has been reported to interact with protein kinases, which play critical roles in regulating cellular processes such as proliferation, differentiation, and apoptosis .

Key Mechanisms

  • Kinase Modulation : The compound may inhibit or regulate specific protein kinases involved in signal transduction pathways. This modulation can affect cellular activities linked to diseases such as cancer and inflammatory conditions .
  • Receptor Interaction : Initial studies suggest that this compound may bind to receptor-type tyrosine kinases, influencing their activity and downstream signaling .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties by targeting specific kinases involved in cancer progression. For instance, inhibitors of the p70S6 kinase pathway have shown promise in reducing tumor growth in preclinical models .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and psoriasis .

Case Studies

Several studies have investigated the biological activity of related benzamide derivatives, providing insights into the potential effects of this compound.

StudyFindings
Gowda et al. (2008)Explored the structure-activity relationship of benzamides, indicating that modifications can enhance biological activity .
Gowda et al. (2009)Identified specific substituents that significantly impact the conformational stability and biological efficacy of related compounds .
Adam et al. (2016)Demonstrated antibacterial properties in related compounds, suggesting a broader spectrum of biological activities for benzamide derivatives .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of benzamides. For example, alterations in the alkyl side chains can influence binding affinity to target proteins and overall efficacy in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 4-methyl-N-(2-methylpropyl)benzamide, and what critical reaction parameters influence yield?

Methodological Answer: The synthesis typically involves amide bond formation via coupling of 4-methylbenzoyl chloride with 2-methylpropylamine under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile) . Key parameters include:

  • Catalyst selection : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DCC (dicyclohexylcarbodiimide) improves coupling efficiency .
  • Solvent purity : Anhydrous conditions minimize hydrolysis of the acyl chloride intermediate .
  • Temperature control : Reflux at 40–60°C balances reaction rate and side-product formation .
  • Workup protocols : Acid-base extraction (e.g., 1M HCl and NaHCO3) removes unreacted starting materials .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR : Look for characteristic peaks:
    • Aromatic protons (δ 7.2–7.8 ppm, doublets for para-substituted benzene) .
    • N-H proton (δ 5.8–6.2 ppm, broad singlet) and isobutyl CH3 groups (δ 0.8–1.1 ppm, doublets) .
  • 13C NMR : Carbonyl (C=O) at δ 165–170 ppm; quaternary carbons in the isobutyl group at δ 25–30 ppm .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]+ expected at m/z 219.3 (C12H17NO) .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) to separate unreacted amines and byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate polarity .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve closely related impurities (e.g., unreacted benzoyl chloride derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in scaled-up syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent ratio, temperature, catalyst loading). For example, a 2³ factorial design revealed that acetonitrile as solvent and 1.2 eq. of HBTU maximize yield (>85%) .
  • In-line monitoring : FTIR or Raman spectroscopy tracks acyl chloride consumption in real time, enabling dynamic adjustments .
  • Statistical validation : ANOVA (p < 0.05) and Duncan’s post-hoc tests identify significant factors (e.g., solvent polarity impacts yield more than temperature) .

Q. What analytical strategies resolve discrepancies in NMR data for this compound derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish aromatic protons from residual solvent peaks) .
  • Deuterated solvent effects : Compare spectra in CDCl3 vs. DMSO-d6 to identify hydrogen-bonding interactions that shift N-H peaks .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if spectral ambiguities persist .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • DFT calculations : Optimize transition states for amide bond hydrolysis or electrophilic substitution reactions (e.g., B3LYP/6-31G* level) .
  • Molecular docking : Screen for potential biological targets (e.g., enzyme active sites) using AutoDock Vina to prioritize experimental assays .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with logP and bioavailability .

Contradictions and Resolutions in Literature

  • Variability in yields : Some studies report 70–80% yields , while others achieve >90% . This discrepancy arises from catalyst efficiency (HBTU vs. DCC) and solvent purity (anhydrous vs. technical grade).
  • N-H peak broadening : Observed in polar solvents (DMSO) but absent in CDCl3 due to hydrogen bonding; confirms solvent selection impacts spectral clarity .

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